molecular formula C17H17N3O2S B3931838 4-[(1H-benzimidazol-2-ylthio)methyl]-N-(2-hydroxyethyl)benzamide

4-[(1H-benzimidazol-2-ylthio)methyl]-N-(2-hydroxyethyl)benzamide

Cat. No.: B3931838
M. Wt: 327.4 g/mol
InChI Key: NDMJIXSPWUEIDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1H-benzimidazol-2-ylthio)methyl]-N-(2-hydroxyethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a benzimidazole derivative that exhibits potent anti-cancer and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 4-[(1H-benzimidazol-2-ylthio)methyl]-N-(2-hydroxyethyl)benzamide involves the activation of the p53 pathway, which is a tumor suppressor pathway that regulates cell growth and division. The compound induces cell cycle arrest and apoptosis in cancer cells by upregulating the expression of p53 and its downstream targets. It also inhibits the NF-κB pathway, which is a pro-inflammatory pathway that regulates the expression of cytokines and chemokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its anti-cancer and anti-inflammatory properties. The compound induces cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of tumor growth. It also suppresses the production of pro-inflammatory cytokines, which reduces inflammation and tissue damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[(1H-benzimidazol-2-ylthio)methyl]-N-(2-hydroxyethyl)benzamide in lab experiments is its high potency and selectivity towards cancer cells. This makes it a promising candidate for cancer therapy. However, the compound has limited solubility in water, which may affect its bioavailability and pharmacokinetics. In addition, further studies are needed to evaluate its toxicity and safety in vivo.

Future Directions

There are several future directions for the research on 4-[(1H-benzimidazol-2-ylthio)methyl]-N-(2-hydroxyethyl)benzamide. One direction is to explore its potential therapeutic applications in other diseases, such as autoimmune diseases and neurodegenerative diseases. Another direction is to optimize its pharmacokinetics and improve its solubility in water. Moreover, further studies are needed to elucidate its mechanism of action and identify its molecular targets.

Scientific Research Applications

4-[(1H-benzimidazol-2-ylthio)methyl]-N-(2-hydroxyethyl)benzamide has been extensively studied for its potential therapeutic applications in cancer and inflammation. Studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth of tumor cells in vivo. In addition, the compound has anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.

Properties

IUPAC Name

4-(1H-benzimidazol-2-ylsulfanylmethyl)-N-(2-hydroxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c21-10-9-18-16(22)13-7-5-12(6-8-13)11-23-17-19-14-3-1-2-4-15(14)20-17/h1-8,21H,9-11H2,(H,18,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMJIXSPWUEIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=CC=C(C=C3)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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